Cas no 87084-40-0 (2-amino-1-(1H-indol-3-yl)ethan-1-one)

2-amino-1-(1H-indol-3-yl)ethan-1-one structure
87084-40-0 structure
商品名:2-amino-1-(1H-indol-3-yl)ethan-1-one
CAS番号:87084-40-0
MF:C10H10N2O
メガワット:174.199202060699
MDL:MFCD03425074
CID:1011917
PubChem ID:11019357

2-amino-1-(1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Amino-1-(1H-indol-3-yl)ethanone
    • 2-Amino-1-indol-3-yl-aethanon
    • 2-amino-1-indol-3-yl-ethanone
    • 2-amino-1-indolyl-3-ethanone
    • 2-oxotryptamine
    • 3-aminoacetylindole
    • oxotryptamine
    • 2-Amino-1-(1H-indol-3-yl)-ethanone
    • 2-amino-1-(1H-indol-3-yl)ethan-1-one
    • 2-Amino-1-(1H-indol-3-yl)ethanone (ACI)
    • 3-(2-Aminoacetyl)-1H-indole
    • 8-keto-Tryptamine
    • CS-0456744
    • CHEMBL1884245
    • AKOS009209168
    • SCHEMBL7007977
    • NCGC00182744-01
    • DB-076832
    • 3-amino-acetylindole
    • 2-Amino-1-(1H-indol-3-yl)ethanone, AldrichCPR
    • EN300-1717087
    • 87084-40-0
    • F96177
    • SB39223
    • MFCD03425074
    • DTXSID10452071
    • MDL: MFCD03425074
    • インチ: 1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2
    • InChIKey: RBEUYOPWLNUISU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN)C1C2C(=CC=CC=2)NC=1

計算された属性

  • せいみつぶんしりょう: 174.07900
  • どういたいしつりょう: 174.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

  • PSA: 58.88000
  • LogP: 2.00960

2-amino-1-(1H-indol-3-yl)ethan-1-one セキュリティ情報

2-amino-1-(1H-indol-3-yl)ethan-1-one 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-amino-1-(1H-indol-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0222-5g
2-Amino-1-(1H-indol-3-yl)-ethanone
87084-40-0 97%
5g
5045.85CNY 2021-05-08
Enamine
EN300-1717087-2.5g
2-amino-1-(1H-indol-3-yl)ethan-1-one
87084-40-0
2.5g
$446.0 2023-09-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0222-500mg
2-Amino-1-(1H-indol-3-yl)-ethanone
87084-40-0 97%
500mg
1229.66CNY 2021-05-08
eNovation Chemicals LLC
Y1005099-500mg
2-Amino-1-(1H-indol-3-yl)-ethanone
87084-40-0 95%
500mg
$180 2024-07-28
Alichem
A199008970-5g
2-Amino-1-(1H-indol-3-yl)ethanone
87084-40-0 95%
5g
$970.20 2023-08-31
Enamine
EN300-1717087-0.5g
2-amino-1-(1H-indol-3-yl)ethan-1-one
87084-40-0
0.5g
$219.0 2023-09-20
Enamine
EN300-1717087-5.0g
2-amino-1-(1H-indol-3-yl)ethan-1-one
87084-40-0
5g
$660.0 2023-06-04
Enamine
EN300-1717087-0.25g
2-amino-1-(1H-indol-3-yl)ethan-1-one
87084-40-0
0.25g
$209.0 2023-09-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0222-500mg
2-Amino-1-(1H-indol-3-yl)-ethanone
87084-40-0 97%
500mg
¥1267.87 2025-01-21
Enamine
EN300-1717087-10g
2-amino-1-(1H-indol-3-yl)ethan-1-one
87084-40-0
10g
$978.0 2023-09-20

2-amino-1-(1H-indol-3-yl)ethan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,4-Dioxane ;  rt; 2.5 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  15 h, rt
リファレンス
The potential of achiral sponge-derived and synthetic bromoindoles as selective cytotoxins against PANC-1 tumor cells
Lorig-Roach, Nicholas; et al, Tetrahedron, 2018, 74(2), 217-223

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  2 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,4-Dioxane ;  rt; 2.5 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  15 h, rt
リファレンス
The potential of achiral sponge-derived and synthetic bromoindoles as selective cytotoxins against PANC-1 tumor cells
Lorig-Roach, Nicholas; et al, Tetrahedron, 2018, 74(2), 217-223

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Acetic acid ;  23 °C
1.2 Reagents: Hydrogen ;  16 h, 1 atm, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  23 °C
リファレンス
Reduction of 2,5-bis(3'-indolyl)pyrazines to 2,5-bis(3'-indolyl)piperazines: synthesis of bisindolylpiperazine marine alkaloids dragmacidin A, B, and C
Tonsiengsom, Fay; et al, Synthesis, 2006, (1), 49-54

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  20 h, 50 °C
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  3 h, rt
リファレンス
Metabolism of the phytoalexins camalexins, their bioisosteres and analogs in the plant pathogenic fungus Alternaria brassicicola
Pedras, M. Soledade C.; et al, Bioorganic & Medicinal Chemistry, 2013, 21(15), 4541-4549

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  16 h, rt
リファレンス
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations
Yue, Chengtao; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 6

はんのうじょうけん
1.1 -
1.2 -
2.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium
リファレンス
A Concise Synthesis of Topsentin A and Nortopsentins B and D
Miyake, Fumiko Y.; et al, Organic Letters, 2000, 2(14), 2121-2123

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  rt
リファレンス
A concise synthesis of indolic enamides: coscinamide A, coscinamide B, and igzamide
Ma, Yuelong; et al, Tetrahedron Letters, 2009, 50(30), 4343-4345

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid
リファレンス
A Facile Synthesis of Dragmacidin B and 2,5-Bis(6'-bromo-3'-indolyl)piperazine
Miyake, Fumiko Y.; et al, Organic Letters, 2000, 2(20), 3185-3187

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  3 h, rt
リファレンス
Metabolism of the phytoalexins camalexins, their bioisosteres and analogs in the plant pathogenic fungus Alternaria brassicicola
Pedras, M. Soledade C.; et al, Bioorganic & Medicinal Chemistry, 2013, 21(15), 4541-4549

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Dabco ,  Iodine Solvents: Dimethylformamide ;  60 min, rt
1.2 Reagents: Cesium fluoride Catalysts: 2641047-63-2 (palladium/3-chloro pyridine complexes) Solvents: Dimethylformamide ;  24 h, 2 MPa, 80 °C
1.3 Reagents: Cesium fluoride ;  7 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  16 h, rt
リファレンス
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations
Yue, Chengtao; et al, Nature Communications, 2021, 12(1),

2-amino-1-(1H-indol-3-yl)ethan-1-one Raw materials

2-amino-1-(1H-indol-3-yl)ethan-1-one Preparation Products

2-amino-1-(1H-indol-3-yl)ethan-1-one 関連文献

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Amadis Chemical Company Limited
(CAS:87084-40-0)2-amino-1-(1H-indol-3-yl)ethan-1-one
A851471
清らかである:99%
はかる:5g
価格 ($):627.0